molecular formula C20H23N3O3 B11025976 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide

Cat. No.: B11025976
M. Wt: 353.4 g/mol
InChI Key: SRMGQPNOFYVKNY-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a phenylacetamide moiety. The unique structural features of this compound make it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-bromoacetophenone to introduce the phenylacetamide group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its affinity for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.

    Urapidil: A compound with a similar structure used as an antihypertensive agent.

Uniqueness

N-(2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE stands out due to its unique combination of a methoxyphenyl group and a phenylacetamide moiety, which imparts distinct pharmacological properties. Its specific binding affinity and selectivity for certain receptors make it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]acetamide

InChI

InChI=1S/C20H23N3O3/c1-15(24)21-17-8-4-3-7-16(17)20(25)23-13-11-22(12-14-23)18-9-5-6-10-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,21,24)

InChI Key

SRMGQPNOFYVKNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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